molecular formula C25H20N4O2S4 B11546061 N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]

N,N'-(4-methylbenzene-1,3-diyl)bis[2-(1,3-benzothiazol-2-ylsulfanyl)acetamide]

Cat. No.: B11546061
M. Wt: 536.7 g/mol
InChI Key: QMGBCOBJEASFNN-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE is a complex organic compound featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of benzothiazole-2-thiol, which is then reacted with various intermediates to form the final compound. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]SULFANYL-1,3-BENZOTHIAZOLE
  • 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(2-NITROBENZYLIDENE)ACETOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-{3-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDO]-4-METHYLPHENYL}ACETAMIDE stands out due to its dual benzothiazole moieties, which enhance its binding affinity and specificity for certain biological targets. This unique structure contributes to its diverse range of applications in scientific research and industry .

Properties

Molecular Formula

C25H20N4O2S4

Molecular Weight

536.7 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methylphenyl]acetamide

InChI

InChI=1S/C25H20N4O2S4/c1-15-10-11-16(26-22(30)13-32-24-28-17-6-2-4-8-20(17)34-24)12-19(15)27-23(31)14-33-25-29-18-7-3-5-9-21(18)35-25/h2-12H,13-14H2,1H3,(H,26,30)(H,27,31)

InChI Key

QMGBCOBJEASFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)NC(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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